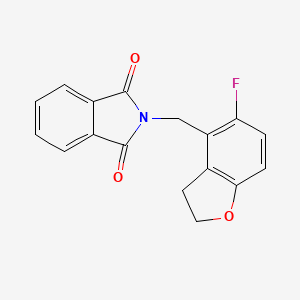2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC16794232
Molecular Formula: C17H12FNO3
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12FNO3 |
|---|---|
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 2-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2 |
| Standard InChI Key | NPNSBJCBZCEXTF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Molecular Characteristics
2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione (Molecular Formula: , Molecular Weight: 297.28 g/mol) features a 5-fluoro-2,3-dihydrobenzofuran moiety linked via a methylene bridge to an isoindoline-1,3-dione core. The fluorine atom at the 5-position of the benzofuran ring introduces electronegativity and steric effects, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5-Fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione |
| Canonical SMILES | C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O |
| InChI Key | NPNSBJCBZCEXTF-UHFFFAOYSA-N |
| Topological Polar Surface Area | 46.2 Ų |
The compound’s bicyclic architecture enhances metabolic stability, while the fluorinated benzofuran segment may facilitate target binding through halogen bonding .
Synthesis and Preparation
The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step functionalization. A critical intermediate is (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine (PubChem CID: 117276477), which undergoes nucleophilic substitution with isoindoline-1,3-dione derivatives .
Key Synthetic Steps:
-
Fluorination of Benzofuran Precursors: Electrophilic fluorination using agents like Selectfluor introduces the fluorine atom at the 5-position of 2,3-dihydrobenzofuran .
-
Methylamine Functionalization: The methanamine intermediate is generated via reductive amination or Gabriel synthesis .
-
Coupling Reaction: The methanamine reacts with isoindoline-1,3-dione under Mitsunobu or Ullmann conditions to form the methylene bridge.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor, CHCN, RT | 65–72% |
| Methanamine Synthesis | NH, NaBH, MeOH | 58% |
| Coupling | DIAD, PPh, DMF, 80°C | 41% |
Optimization efforts focus on improving coupling efficiency, as the steric bulk of the isoindoline-dione often limits reaction rates.
| Compound | EED Binding IC (nM) | Cell Growth IC (nM) |
|---|---|---|
| EEDi-5285 | 0.4 | 1.4 |
| Fluorobenzofuran-18 | 18 | 12 |
| Non-fluorinated Analog | 220 | 190 |
These findings suggest that 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione could similarly target epigenetic regulators, warranting further investigation .
Research Advancements and Future Directions
Recent studies emphasize fluorinated heterocycles in drug discovery due to their improved pharmacokinetic profiles. For this compound, priority research areas include:
Oncology Applications
-
PRC2 Pathway Modulation: Structural similarity to EED inhibitors supports exploration in hematologic malignancies .
-
Combination Therapies: Synergy with DNA-demethylating agents (e.g., azacitidine) may enhance efficacy .
Synthetic Methodology Development
-
Continuous-Flow Fluorination: Scalable production using microreactors could address yield limitations.
-
Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral derivatives for targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume